

Spectroscopic Profile of Ethyl 3-amino-5-phenylthiophene-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 3-amino-5-phenylthiophene-2-carboxylate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 3-amino-5-phenylthiophene-2-carboxylate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **ethyl 3-amino-5-phenylthiophene-2-carboxylate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.27	m	5H	Phenyl-H
7.38	s	2H	NH ₂
6.1	s	1H	Thiophene-H
4.19	q, J = 7.1 Hz	2H	OCH ₂
1.31	t, J = 7.1 Hz	3H	CH ₃

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3408, 3298	N-H stretching
2991	C-H stretching
1670, 1609	C=O stretching
1587, 1510, 1440, 1336	C=C stretching
1253	C-O stretching

Sample Preparation: KBr disc

MS (Mass Spectrometry) Data

m/z	Assignment
247.31	[M] ⁺ (Molecular Ion)

Ionization Method: Not specified, but consistent with the calculated molecular weight.[\[1\]](#)

Experimental Protocols

The data presented in this guide are based on established spectroscopic techniques for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectra were recorded on a 300 MHz spectrometer.^[2] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO- d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

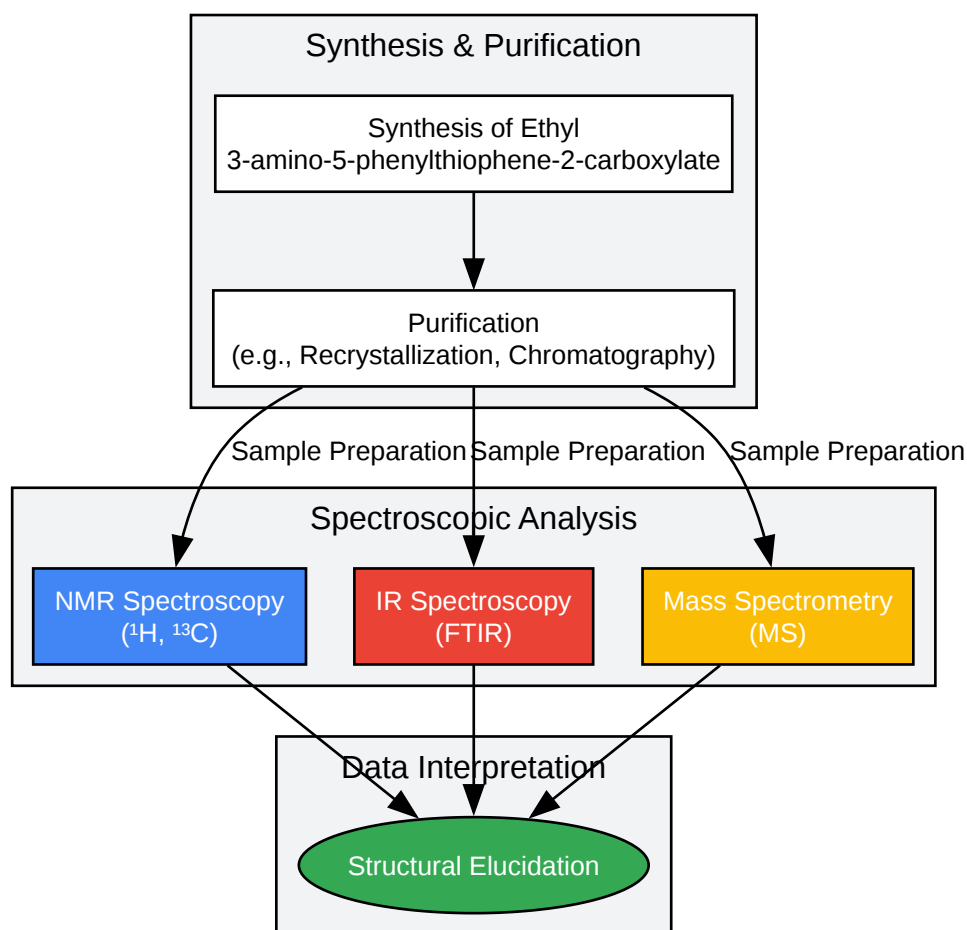
Infrared spectra were obtained using an FTIR spectrometer.^[2] Solid samples were prepared as potassium bromide (KBr) discs.^[2] The spectra were recorded in the wavenumber range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer, likely with electron impact (EI) ionization, a common technique for the analysis of small organic molecules. In this method, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **ethyl 3-amino-5-phenylthiophene-2-carboxylate**.



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General workflow for spectroscopic analysis.

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References

- 1. cbccollege.in [cbccollege.in]
- 2. asianpubs.org [asianpubs.org]
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